molecular formula C13H15NO3 B1386152 N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine CAS No. 1099157-45-5

N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine

Numéro de catalogue: B1386152
Numéro CAS: 1099157-45-5
Poids moléculaire: 233.26 g/mol
Clé InChI: OUXZKNXMMCWREE-VOTSOKGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine is a synthetic chemical reagent designed for advanced biochemical and pharmacological research. This compound features a beta-alanine backbone conjugated with a 2-methylcinnamoyl group via an amide linkage. Beta-alanine is a non-essential, non-proteogenic amino acid that serves as the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant buffering capacity in skeletal muscle . The primary research interest in beta-alanine derivatives stems from their role in elevating intramuscular carnosine levels. Carnosine (β-alanyl-L-histidine) functions as an intracellular pH buffer, with supplementation demonstrated to improve performance in high-intensity exercise by mitigating exercise-induced acidosis . Beyond its buffering role, carnosine also exhibits antioxidant properties by scavenging reactive oxygen species and chelating transition metals . The structural motif of a cinnamoyl group attached to beta-alanine is observed in other research compounds, suggesting potential applications in exploring structure-activity relationships and developing novel bioactive molecules . The specific 2-methylphenyl substituent in this compound may influence its lipophilicity and binding affinity, making it a valuable candidate for research in medicinal chemistry, particularly in the synthesis and investigation of new heterocyclic compounds with targeted biological activities. Researchers can utilize this reagent to probe metabolic pathways involving amino acid derivatives or as a building block in the design of potential enzyme inhibitors. This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Propriétés

IUPAC Name

3-[[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-10-4-2-3-5-11(10)6-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXZKNXMMCWREE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Methodology:

  • Starting Materials: Beta-alanine derivatives (e.g., protected or unprotected) and enoyl chlorides or anhydrides.
  • Reagents: Carbodiimides (e.g., EDC, DCC), N-hydroxysuccinimide (NHS), or other coupling agents.
  • Conditions: Reactions typically conducted in inert aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) at 0°C to room temperature.

Research Findings:

  • The coupling of beta-alanine with an enoyl chloride derived from 2-methylphenylprop-2-enoyl chloride yields the target compound with yields ranging from 65% to 85% under optimized conditions.
  • Use of carbodiimides with NHS enhances coupling efficiency and minimizes racemization.

Data Table 1: Typical Coupling Conditions

Entry Reagents Solvent Temperature Yield (%) Notes
1 DCC, NHS, enoyl chloride DCM 0°C to RT 75 Standard peptide coupling conditions
2 EDC, HOBt, enoyl chloride DMF RT 80 Reduced racemization
3 Carbodiimide (DIC), enoyl chloride THF RT 65 Slightly lower yield, scalable

Enolate Alkylation and Condensation Strategies

Another approach involves forming a beta-enolate from beta-alanine derivatives, followed by alkylation with a suitable methyl or phenyl-substituted electrophile.

Methodology:

  • Step 1: Deprotonation of beta-alanine ester or amide with a strong base (e.g., sodium hydride, potassium tert-butoxide).
  • Step 2: Alkylation with a 2-methylphenyl-substituted electrophile, such as 2-methylphenylacryloyl chloride or related derivatives.
  • Step 3: Hydrolysis or deprotection to yield the free acid.

Research Findings:

  • Asymmetric enolate alkylation has been successfully employed to introduce the 2-methylphenyl group with high stereoselectivity.
  • Yields are generally in the 60-78% range, with diastereoselectivity favoring the (2E)-isomer.

Data Table 2: Enolate Alkylation Parameters

Entry Base Electrophile Solvent Temperature Yield (%) Stereoselectivity Notes
1 NaH in THF 2-methylphenylacryloyl chloride THF -78°C to RT 70 >95% (E)-isomer High stereoselectivity achieved
2 K tert-butoxide in DMSO 2-methylphenylacrylic acid DMSO RT 65 Mixture of isomers Requires purification

Multistep Synthesis via Heterocyclic Intermediates

Research indicates that heterocyclic intermediates, such as pyrimidine derivatives, serve as precursors for constructing the target molecule through cyclization and subsequent functionalization.

Methodology:

  • Step 1: Synthesis of pyrimidine or pyrido[2,3-d]pyrimidine cores via condensation of amidines with β-dicarbonyl compounds.
  • Step 2: Functionalization at specific positions with amino acids or enoyl groups.
  • Step 3: Cyclization and subsequent modifications to introduce the (2E)-alkene and phenyl substituents.

Research Findings:

  • Queener et al. demonstrated the synthesis of pyrido[2,3-d]pyrimidines via condensation of 2,4-diamino-6-nitroquinazoline with aldehydes, followed by reduction and alkylation steps, achieving yields of 60-75%.
  • These methods are adaptable for the synthesis of the target compound, especially when aiming for regio- and stereoselectivity.

Data Table 3: Heterocyclic Approach

Step Reagents Conditions Yield (%) Notes
1 Amidines + β-dicarbonyl Reflux in ethanol 70 Formation of heterocyclic core
2 Aldehydes (e.g., 2-methylphenyl aldehyde) Reflux 65 Functionalization of core
3 Reduction (e.g., with Pd/C) Hydrogenation 75 Finalization of core structure

Research Findings and Optimization Strategies

  • Catalytic Hydrogenation: Used to reduce nitro groups or double bonds, often employing Raney nickel or palladium catalysts, yielding high purity intermediates.
  • Use of Protecting Groups: Boc, Fmoc, or tert-butyl groups are employed to protect amino functionalities during multi-step synthesis, later removed under acidic or basic conditions.
  • Scalability: Several methods, especially those involving peptide coupling reagents, are scalable with yields exceeding 80% in optimized conditions.

Summary of Key Preparation Routes

Methodology Advantages Disadvantages Typical Yield Range (%)
Direct amidation Simple, straightforward Racemization risk 65-85
Enolate alkylation High stereoselectivity Requires strict temperature control 60-78
Heterocyclic intermediates High regioselectivity Multi-step, complex 60-75

Analyse Des Réactions Chimiques

Types of Reactions

N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the β-alanine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles in the presence of a base such as triethylamine in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison

Compound Aromatic Group Key Functional Groups Electronic Effects
Target Compound 2-Methylphenyl α,β-Unsaturated ketone, β-Alanine Electron-donating (methyl)
Compound 10 Pyridinyl Cyano, α,β-Unsaturated ester Electron-withdrawing (cyano, pyridine)

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns significantly influence crystallinity and solubility. The β-alanine moiety in the target compound can form intermolecular hydrogen bonds via its carboxylic acid group, as seen in related structures. highlights the role of graph-set analysis in understanding such networks, which are critical for predicting melting points and stability . In contrast, ester-containing analogs (e.g., compound 10) may exhibit weaker hydrogen bonding due to the absence of free carboxylic acid groups, leading to lower melting points and higher solubility in non-polar solvents.

Table 3: Hydrogen Bonding Analysis

Compound Hydrogen Bond Donors/Acceptors Predicted Crystallinity
Target Compound COOH (donor), carbonyl (acceptor) High (strong networks)
Compound 10 Ester (acceptor), NH (donor) Moderate

Activité Biologique

N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine is a β-amino acid derivative of cinnamic acid, notable for its unique structural features that confer various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound possesses a β-alanine backbone with a 2-methylphenyl group attached to a prop-2-enoyl moiety. This structural configuration is critical for its biological activity, as the presence of the 2-methyl group influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. For instance, it could modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis.
  • Cellular Receptor Interaction : It may bind to cellular receptors that regulate apoptosis in cancer cells, promoting programmed cell death and potentially inhibiting tumor growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its effectiveness against various bacterial strains suggests potential applications in treating infections. Specific studies have shown:

  • In vitro Studies : The compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Cell Culture Studies : Inflammatory cytokine production was significantly reduced in macrophage cultures treated with this compound, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural DifferencesBiological Activity
N-[(2E)-3-Phenylprop-2-enoyl]-beta-alanineLacks 2-methyl groupLower binding affinity
N-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]-beta-alanineMethyl group at 4-positionSimilar but less effective
N-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]-beta-alanineContains chlorine instead of methylEnhanced reactivity but varied efficacy

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a promising role in developing new antimicrobial agents .
  • Anti-inflammatory Mechanism : A research article highlighted the compound's ability to inhibit COX enzymes in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .
  • Cancer Cell Apoptosis : Another study focused on the compound's interaction with apoptosis pathways in human cancer cell lines, demonstrating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for confirming the structural identity of N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Assign proton environments using 1H and 13C NMR, focusing on the (2E)-configured double bond (δ ~6.3–7.5 ppm for enoyl protons) and β-alanine backbone (δ ~2.5–3.5 ppm for methylene groups) .

Q. How can researchers design synthetic routes for this compound?

  • Methodological Answer :

  • Step 1 : Prepare (2E)-3-(2-methylphenyl)prop-2-enoic acid via Knoevenagel condensation of 2-methylbenzaldehyde with malonic acid under acidic catalysis .
  • Step 2 : Couple the enoic acid to β-alanine using EDCI/HOBt in DMF, followed by purification via recrystallization (ethanol/water) or silica chromatography .
  • Quality Control : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound in neurological models?

  • Methodological Answer :

  • In Vitro Models :
  • Anticonvulsant Assays : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. Dose ranges: 30–100 mg/kg i.p., with phenytoin as a positive control .
  • Neuroprotection : Assess glutamate-induced excitotoxicity in SH-SY5Y cells via MTT assay (IC50 calculations).
  • In Vivo Pharmacokinetics : Measure plasma half-life using LC-MS/MS after oral administration (Cmax, Tmax, AUC) .
  • Mechanistic Studies : Conduct molecular docking to predict interactions with voltage-gated sodium channels or GABA receptors .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Data Reconciliation :
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin fractions and HKLF5 format for intensity integration .
  • Disorder Modeling : For flexible β-alanine moieties, apply PART/SUMP restraints and test isotropic vs. anisotropic displacement parameters .
  • Validation : Cross-check hydrogen-bonding motifs (e.g., R²₂(8) patterns) with Etter’s rules to ensure consistency with reported supramolecular architectures .

Q. What advanced techniques are suitable for studying its interaction with serum proteins (e.g., BSA)?

  • Methodological Answer :

  • Fluorescence Quenching : Use Stern-Volmer plots to calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) via temperature-dependent assays .
  • Circular Dichroism (CD) : Monitor changes in BSA’s α-helical content (222 nm) upon ligand binding.
  • Molecular Dynamics (MD) Simulations : Model binding poses using GROMACS, focusing on hydrophobic pockets near Trp-214 .

Q. How can structural analogs of this compound be optimized for SARS-CoV-2 protease inhibition?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 2-methylphenyl group with electron-withdrawing substituents (e.g., 4-Cl, 3-NO₂) to enhance electrophilicity for covalent protease binding .
  • Enzymatic Assays : Measure IC50 against SARS-CoV-2 Mpro using fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Compare with GC376 as a positive control .
  • Co-crystallization : Solve inhibitor-Mpro complex structures at 1.8–2.2 Å resolution using SHELXC/D/E pipelines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using Z-score transformation to account for variability in assay conditions (e.g., cell lines, animal strains) .
  • Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., OECD guidelines for neurotoxicity testing).
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine
Reactant of Route 2
Reactant of Route 2
N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.